CFI-400437
Overview
Description
CFI-400437 is a potent and selective inhibitor of polo-like kinase 4 (PLK4), an enzyme that plays a crucial role in cell cycle regulation and centrosome duplication. This compound is an indolequinone derivative and has shown significant potential in inhibiting the growth of various cancer cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
CFI-400437 is synthesized through a multi-step process involving the formation of an indolequinone core. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Quinone Formation: The indole core is then oxidized to form the quinone moiety. This step usually involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Functional Group Modifications: Various functional groups are introduced to the indolequinone core through reactions such as alkylation, acylation, and halogenation to achieve the desired structure of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CFI-400437 undergoes several types of chemical reactions, including:
Oxidation: The quinone moiety can undergo further oxidation to form various oxidized derivatives.
Reduction: The quinone moiety can also be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and halogens.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted indolequinone derivatives .
Scientific Research Applications
CFI-400437 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer.
Cell Cycle Studies: this compound is used to study the role of PLK4 in cell cycle regulation and centrosome duplication.
Drug Development: This compound serves as a lead compound for the development of new PLK4 inhibitors with improved efficacy and selectivity.
Biological Studies: This compound is used in various biological studies to investigate the effects of PLK4 inhibition on cellular processes such as apoptosis, proliferation, and differentiation.
Mechanism of Action
CFI-400437 exerts its effects by inhibiting the activity of PLK4, a serine/threonine kinase involved in centrosome duplication and cell cycle regulation. By binding to the ATP-binding site of PLK4, this compound prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells . The inhibition of PLK4 also disrupts centrosome duplication, resulting in abnormal cell division and reduced tumor growth .
Comparison with Similar Compounds
CFI-400437 is compared with other PLK4 inhibitors such as CFI-400945, centrinone, and centrinone-B. While all these compounds inhibit PLK4, this compound has shown greater potency and selectivity in various studies . Additionally, this compound has demonstrated significant anti-cancer activity in multiple cell lines, making it a promising candidate for further development .
List of Similar Compounds
- CFI-400945
- Centrinone
- Centrinone-B
- R-1530
- Axitinib
- KW-2449
- Alisertib
Properties
CAS No. |
1169211-37-3 |
---|---|
Molecular Formula |
C29H28N6O2 |
Molecular Weight |
492.58 |
IUPAC Name |
5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one |
InChI |
InChI=1S/C29H28N6O2/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36/h3-10,15-18H,11-14H2,1-2H3,(H,31,36)(H,32,33)/b8-4+,24-15- |
InChI Key |
GBUDRABUNBYJKG-NPNRQVEVSA-N |
SMILES |
O=C1NC2=C(C=C(OC)C=C2)/C1=C/C3=CC4=C(C=C3)C(/C=C/C5=CC=C(N6CCN(C)CC6)N=C5)=NN4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CFI400437; CFI 400437; CFI-400437 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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